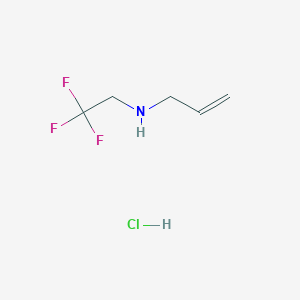

Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N.ClH/c1-2-3-9-4-5(6,7)8;/h2,9H,1,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFAKDPCHHFUJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine Hydrochloride

An in-depth technical guide by a Senior Application Scientist

Abstract: This document provides a detailed technical guide for the synthesis of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride, a compound of interest due to the combined functionalities of the versatile allyl group and the electron-withdrawing trifluoroethyl moiety. As such, it represents a valuable building block for drug discovery and materials science. This guide explores two primary, robust synthetic pathways: Reductive Amination and Direct N-Alkylation. The discussion is grounded in established chemical principles, offering insights into the rationale behind procedural choices, process optimization, and safety considerations. Detailed, step-by-step protocols are provided for each pathway, supplemented by mechanistic diagrams and comparative data to aid researchers in selecting the most appropriate method for their specific application.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target molecule, this compound, can be approached by disconnecting the secondary amine core. Two logical C-N bond disconnections present themselves as the most viable strategies, leading to commercially available or readily accessible starting materials.

-

Pathway A (Reductive Amination): Disconnection adjacent to the trifluoroethyl group suggests a reaction between allylamine and a two-carbon carbonyl compound, specifically trifluoroacetaldehyde. This route leverages the well-established reductive amination protocol, a one-pot reaction valued for its efficiency.[1][2]

-

Pathway B (N-Alkylation): An alternative disconnection of the same C-N bond points towards a nucleophilic substitution reaction. This involves treating allylamine as the nucleophile and a reactive 2,2,2-trifluoroethyl species, such as 2,2,2-trifluoroethyl iodide, as the electrophile.

The final step in either pathway is the formation of the hydrochloride salt to improve the compound's stability and handling characteristics as a crystalline solid.

Caption: Retrosynthetic analysis of the target hydrochloride salt.

Synthesis Pathway A: Reductive Amination

Reductive amination is a highly efficient method for forming amines from carbonyl compounds.[1] The reaction proceeds in a single pot by first forming an imine or iminium ion intermediate from the condensation of an amine and an aldehyde, which is then reduced in situ by a mild reducing agent.[3] The key advantage is that common reducing agents for this reaction, such as sodium triacetoxyborohydride (STAB), are selective for the protonated imine, leaving the starting aldehyde untouched.[4]

Principle and Rationale

The choice of reductive amination is predicated on its operational simplicity and high chemoselectivity. The reaction is typically driven to completion by the irreversible reduction of the imine intermediate. The use of an acid catalyst, often acetic acid, accelerates the initial imine formation.[3] For this specific synthesis, the reaction between allylamine and trifluoroacetaldehyde forms the core C-N bond.

Starting Materials & Reagents

| Reagent | Formula | M.W. | Role | Notes |

| Allylamine | C₃H₇N | 57.09 | Amine Source | Commercially available. Volatile and corrosive. |

| Trifluoroacetaldehyde | C₂HF₃O | 98.02 | Carbonyl Source | Often used as a hydrate or hemiacetal due to instability. |

| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | Reducing Agent | Mild and selective. Moisture-sensitive.[4] |

| Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Solvent | Aprotic solvent suitable for STAB.[4] |

| Acetic Acid (AcOH) | C₂H₄O₂ | 60.05 | Catalyst | Facilitates imine formation. |

| Hydrochloric Acid | HCl | 36.46 | Salt Formation | Typically used as a solution in an organic solvent. |

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add allylamine (1.0 eq). Dissolve in anhydrous dichloroethane (DCE).

-

Imine Formation: Add trifluoroacetaldehyde methyl hemiacetal (1.1 eq) to the solution, followed by glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 eq) in anhydrous DCE. Add this slurry portion-wise to the reaction mixture over 20 minutes, monitoring for any exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS by observing the disappearance of the starting materials.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification of Free Amine: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel if necessary.

-

Hydrochloride Salt Formation: Dissolve the purified free amine in a minimal amount of anhydrous diethyl ether. Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

Mechanistic Workflow Diagram

Caption: Step-wise workflow for the reductive amination pathway.

Synthesis Pathway B: Direct N-Alkylation

Direct N-alkylation is a fundamental C-N bond-forming reaction involving the nucleophilic attack of an amine on an alkyl halide or sulfonate. This pathway is straightforward but can be complicated by over-alkylation, where the secondary amine product reacts further to form a tertiary amine.

Principle and Rationale

This approach relies on the nucleophilicity of allylamine to displace a good leaving group from a trifluoroethyl electrophile. The use of an excess of the starting amine or a bulky, non-nucleophilic base is crucial to both drive the reaction and neutralize the acid byproduct (HX), thereby preventing the protonation of the starting amine which would render it non-nucleophilic.

Starting Materials & Reagents

| Reagent | Formula | M.W. | Role | Notes |

| Allylamine | C₃H₇N | 57.09 | Nucleophile | Using an excess can minimize over-alkylation. |

| 2,2,2-Trifluoroethyl Iodide | C₂H₂F₃I | 209.94 | Electrophile | Highly reactive. Other halides or sulfonates (e.g., -OTs, -OMs) can be used. |

| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Base | Non-nucleophilic base to scavenge HI. |

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | Solvent | Polar aprotic solvent, ideal for Sₙ2 reactions. |

| Hydrochloric Acid | HCl | 36.46 | Salt Formation | Typically used as a solution in an organic solvent. |

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve allylamine (2.0 eq) and diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous acetonitrile.

-

Addition of Electrophile: Add 2,2,2-trifluoroethyl iodide (1.0 eq) to the solution dropwise at room temperature.

-

Reaction Conditions: Heat the mixture to reflux (approx. 82°C) and maintain for 6-12 hours. The formation of DIPEA·HI salt will be observed as a precipitate.

-

Reaction Monitoring: Monitor the consumption of the limiting reagent (trifluoroethyl iodide) by TLC or GC-MS.

-

Workup: After cooling to room temperature, filter off the precipitated ammonium salt. Concentrate the filtrate under reduced pressure to remove the solvent and excess allylamine.

-

Purification of Free Amine: Redissolve the crude residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be further purified via silica gel chromatography.

-

Hydrochloride Salt Formation: Follow the same procedure as described in Pathway A (Section 2.3, Step 7).

Mechanistic Workflow Diagram

Caption: Step-wise workflow for the direct N-alkylation pathway.

Comparison of Synthetic Pathways

The choice between reductive amination and N-alkylation depends on factors like reagent availability, desired scale, and tolerance for potential side products.

| Feature | Pathway A: Reductive Amination | Pathway B: N-Alkylation |

| Reaction Type | One-pot condensation and reduction | Sₙ2 Nucleophilic Substitution |

| Key Reagents | Trifluoroacetaldehyde, STAB | Trifluoroethyl iodide, DIPEA |

| Primary Advantage | High selectivity, typically cleaner reaction profiles, milder conditions.[1] | Conceptually simple, uses a stable electrophile. |

| Primary Disadvantage | Trifluoroacetaldehyde can be unstable/volatile. | Risk of over-alkylation to form tertiary amine. Requires heating. |

| Atom Economy | Moderate | Lower, due to the use of a stoichiometric base. |

| Scalability | Generally excellent. | Good, but management of by-product salt can be an issue on a large scale. |

Product Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its structure and purity.

-

¹H NMR: Expect characteristic signals for the allyl group (multiplets for the vinyl protons and a doublet for the methylene protons adjacent to the nitrogen) and a quartet for the methylene group adjacent to the CF₃ group (split by the fluorine atoms). The N-H proton will appear as a broad singlet.

-

¹³C NMR: Signals corresponding to the three distinct carbons of the allyl group and the two carbons of the trifluoroethyl group (the CF₃ carbon will appear as a quartet due to C-F coupling).

-

¹⁹F NMR: A triplet for the CF₃ group, coupled to the adjacent methylene protons.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak for the free amine.

-

Infrared (IR) Spectroscopy: Characteristic N-H stretching bands for the secondary ammonium salt, C=C stretching for the alkene, and strong C-F stretching bands.

Safety Considerations

All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Allylamine: Is volatile, flammable, corrosive, and toxic. Handle with extreme care.

-

2,2,2-Trifluoroethylamine and its derivatives: Can be toxic if inhaled or absorbed through the skin.[5] The hydrochloride salt is often hygroscopic.[6]

-

Alkyl Halides (e.g., 2,2,2-Trifluoroethyl Iodide): Are potent alkylating agents and should be handled with caution.

-

Hydride Reagents (e.g., STAB): Are water-reactive. STAB is less vigorous than NaBH₄ but should still be handled in a dry environment.[4]

-

Solvents: Dichloromethane and dichloroethane are suspected carcinogens. Acetonitrile is flammable and toxic.

Researchers must consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

-

LookChem. (n.d.). China 2,2,2-Trifluoroethylamine Hydrochloride Manufacturers Suppliers Factory. Retrieved from [Link]

-

Mol-Instincts. (n.d.). What is the application of 2,2,2-Trifluoroethylamine hydrochloride in organic synthesis?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Photocatalytic stereoselective synthesis of amido-substituted (E)-α-trifluoromethyl allylamines via Heck-type alkylation. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023). Reductive Amination. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

ResearchGate. (2021). Photocatalytic stereoselective synthesis of amido-substituted (E)-α-trifluoromethyl allylamines via Heck-type alkylation | Request PDF. Retrieved from [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

-

ChemRxiv. (2023). Dual Ligand Enabled Pd-Catalyzed Ortho-Alkylation of Iodoarenes. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride, a fluorinated secondary amine of significant interest in medicinal chemistry and synthetic organic chemistry. Due to the limited direct literature on this specific salt, this guide synthesizes data from its constituent moieties—the allylamine and the 2,2,2-trifluoroethylamine—to project its chemical properties, outline a robust synthetic strategy, predict its spectroscopic signature, and discuss its potential applications. The incorporation of a trifluoroethyl group is a key strategy in drug design to enhance metabolic stability and modulate physicochemical properties.[1][2][3][4] The allylic functional group concurrently offers a versatile handle for further chemical modification and polymerization. This document serves as a foundational resource, providing both theoretical predictions and practical, field-proven protocols relevant to its synthesis and characterization.

Molecular Structure and Chemical Identifiers

This compound is the salt form of the secondary amine N-allyl-2,2,2-trifluoroethylamine. The structure combines the lipophilic and metabolically robust trifluoroethyl group with the reactive allyl group.

Diagram 1: Chemical Structure of this compound

A 2D representation of the title compound.

Table 1: Chemical Identifiers and Predicted Properties

| Property | Value | Source |

| IUPAC Name | prop-2-en-1-yl(2,2,2-trifluoroethyl)ammonium chloride | --- |

| Molecular Formula | C₅H₉ClF₃N | Calculated |

| Molecular Weight | 175.58 g/mol | Calculated |

| CAS Number | Not assigned | --- |

| Predicted Form | White to off-white crystalline solid | Inferred from precursors[5] |

| Predicted Solubility | Soluble in water, methanol, ethanol; sparingly soluble in chlorinated solvents; insoluble in ethers and alkanes. | Inferred from precursors[6] |

Synthesis and Purification

The synthesis of this compound is not widely reported, but a logical and efficient pathway involves the direct N-alkylation of 2,2,2-trifluoroethylamine with an allyl halide, followed by salt formation. This approach is standard for preparing secondary amines.[7][8]

Causality of Experimental Design

Direct alkylation of primary amines can be prone to over-alkylation, yielding tertiary amines and quaternary ammonium salts, as the secondary amine product is often more nucleophilic than the starting primary amine.[9][10] To mitigate this, the protocol employs a slight excess of the starting primary amine relative to the alkylating agent and controlled temperature conditions. The choice of a moderately polar aprotic solvent like acetonitrile (MeCN) facilitates the SN2 reaction while the base, potassium carbonate (K₂CO₃), is strong enough to deprotonate the amine hydrochloride starting material (or the free amine) but is heterogeneous, which can help control reactivity.

Proposed Synthetic Workflow

Diagram 2: Proposed Synthesis of this compound

A step-by-step workflow for the proposed synthesis.

Detailed Experimental Protocol

Materials:

-

2,2,2-Trifluoroethylamine hydrochloride (1.0 eq.)

-

Allyl bromide (0.9 eq.)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq.)

-

Anhydrous Acetonitrile (MeCN)

-

Diethyl ether (anhydrous)

-

2M HCl in Diethyl Ether

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2,2,2-trifluoroethylamine hydrochloride and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous acetonitrile via syringe and stir the resulting suspension vigorously for 30 minutes at room temperature. This step neutralizes the hydrochloride salt to generate the free primary amine in situ.

-

Alkylation: Cool the mixture in an ice bath (0 °C). Add allyl bromide dropwise over 15 minutes. The slow addition is crucial to minimize localized high concentrations of the alkylating agent, thus reducing the risk of dialkylation.[7]

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is largely consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Rinse the filter cake with a small amount of acetonitrile.

-

Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude secondary amine.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the pure N-allyl-2,2,2-trifluoroethylamine.

-

Salt Formation: Dissolve the purified free amine in a minimal amount of anhydrous diethyl ether. While stirring, add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases and the solution becomes acidic (test with pH paper).

-

Final Product Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether and dry under high vacuum to yield the final product, this compound.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural verification. The following data are predicted based on the known spectral characteristics of the allyl and trifluoroethyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: In the ¹H NMR spectrum, the electron-withdrawing trifluoromethyl (CF₃) group will cause the adjacent methylene (-CH₂-CF₃) protons to shift significantly downfield. The protons of the allyl group will exhibit characteristic splitting patterns for a vinyl system. In the hydrochloride salt form, the ammonium proton (NH⁺) may be observable as a broad singlet, though it can exchange with residual water in some deuterated solvents. The ¹³C NMR will show distinct signals for each carbon, with the CF₃ carbon appearing as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹H NMR Data (400 MHz, D₂O)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | ~5.8 - 6.0 | ddt | 1H | -CH =CH₂ |

| H-b | ~5.4 - 5.6 | m | 2H | -CH=CH ₂ |

| H-c | ~3.8 - 4.0 | d | 2H | N⁺-CH ₂-CH= |

| H-d | ~3.6 - 3.8 | q | 2H | N⁺-CH ₂-CF₃ |

Table 3: Predicted ¹³C NMR Data (101 MHz, D₂O)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Assignment |

| C-1 | ~128 - 130 | s | -C H=CH₂ |

| C-2 | ~122 - 124 | s | -CH=C H₂ |

| C-3 | ~121 - 125 | q (¹JCF ≈ 277 Hz) | -C F₃ |

| C-4 | ~52 - 54 | s | N⁺-C H₂-CH= |

| C-5 | ~48 - 50 | q (²JCF ≈ 34 Hz) | N⁺-C H₂-CF₃ |

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2400 - 2700 | Strong, Broad | N⁺-H stretch (characteristic of amine salts) |

| ~1645 | Medium | C=C stretch (alkene) |

| 1100 - 1350 | Strong, Broad | C-F stretches (multiple bands) |

| ~920 & ~990 | Medium | =C-H out-of-plane bends |

Reactivity and Potential Applications

The unique combination of the trifluoroethyl and allyl groups makes this compound a valuable building block in drug discovery and materials science.

Medicinal Chemistry and Drug Development

-

Metabolic Stability: The trifluoromethyl group is a well-established bioisostere for a methyl or ethyl group. Its presence significantly enhances metabolic stability by blocking oxidative metabolism at that position, which is a common liability for many drug candidates.[3][4] The strong C-F bonds are resistant to cleavage by cytochrome P450 enzymes.

-

Amide Bioisostere: The trifluoroethylamine moiety can act as a hydrolysis-resistant mimic of the peptide bond.[1][2][11] This is particularly relevant in the design of protease inhibitors, where metabolic stability is paramount.

-

Pharmacological Precedent: Allylamine derivatives form a class of antifungal agents (e.g., Terbinafine) that inhibit squalene epoxidase.[12][13][14] While the trifluoroethyl group would significantly alter its properties, this precedent suggests potential utility in antifungal research. The N-allyl group can be a key pharmacophoric element.

Synthetic and Materials Chemistry

-

Versatile Synthetic Handle: The terminal double bond of the allyl group is a site for numerous chemical transformations. It can undergo hydroboration-oxidation, epoxidation, dihydroxylation, and olefin metathesis, allowing for the introduction of diverse functional groups.

-

Polymerization: The allyl group can participate in polymerization reactions, making the molecule a candidate for the synthesis of functional fluorinated polymers or for surface modification of materials.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the title compound is not available, a robust safety assessment can be made based on its precursors, 2,2,2-trifluoroethylamine hydrochloride and allylamine.

-

Toxicity: The compound should be considered harmful if swallowed, inhaled, or in contact with skin.[15] Allylamine itself is toxic and a strong irritant, affecting the eyes, skin, and respiratory tract.[16][17] The trifluoroethylamine component is also classified as harmful.[18]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[16] Avoid creating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The hydrochloride salt form is likely hygroscopic and should be protected from moisture.

References

-

The Trifluoroethylamine Function as Peptide Bond Replacement. (n.d.). Request PDF. Retrieved January 21, 2026, from [Link]

- Gauthier, J. Y., et al. (2008). Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.

- De Kimpe, N., et al. (2001).

-

Synthesis of allylic amines. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

- Kim, H., et al. (2024). Integrated Approach for Allyl Amine Synthesis Combining the Decarboxylative Coupling of Arylacrylic Acids with the Petasis Reaction. The Journal of Organic Chemistry.

- Bexrud, J. A., & Schafer, L. L. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.

- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. (2025). BenchChem.

-

Everything You Need to Know About Allylamine. (n.d.). CloudSDS. Retrieved January 21, 2026, from [Link]

- Wang, D. J., et al. (2021). Electrochemical Synthesis of Allylic Amines from Alkenes and Amines. Journal of the American Chemical Society, 143(45), 19133-19139.

- SAFETY DATA SHEET: 2,2,2-Trifluoroethylamine. (2025). Thermo Fisher Scientific.

- Cheng, Q., et al. (2020). Allylic Amination of Alkenes with Iminothianthrenes to Afford Alkyl Allylamines. Journal of the American Chemical Society, 142(40), 17287-17293.

-

What is the application of 2,2,2-Trifluoroethylamine hydrochloride in organic synthesis?. (n.d.). Chemsrc.com. Retrieved January 21, 2026, from [Link]

- Doyle, A. G., & Lin, D. W. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Wang, Y., et al. (2016). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a “Building Block”. Organic Letters, 18(9), 2276-2279.

- Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. (2025). BenchChem.

- PubMed entry for "Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a 'Building Block'". (2016). PubMed.

- Supporting Information for General. (n.d.). The Royal Society of Chemistry.

- Experimental procedure for N-alkylation of primary amines. (2025). BenchChem.

- SAFETY DATA SHEET: Allylamine, hydrochloride, homopolymer. (2024). Sigma-Aldrich.

- SAFETY DATA SHEET: 2,2,2-Trifluoroethylamine hydrochloride. (2025). Sigma-Aldrich.

- Deutsch, A., et al. (2014). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. Organic & Biomolecular Chemistry, 12(10), 1596-1600.

- Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.

- Bhattacharyya, S., et al. (2014).

- Birnbaum, J. E. (1990). Pharmacology of the allylamines.

- Preparation method of 2,2,2-trifluoroethylamine. (2011).

-

2,2,2-Trifluoroethylamine hydrochloride. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

- Bowman, A. M., & Peterson, M. A. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.

- Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide. (2025). BenchChem.

- Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant. (n.d.). The Royal Society of Chemistry.

-

Allylamines Antifungal Drug Research Service. (n.d.). Creative Biolabs. Retrieved January 21, 2026, from [Link]

- Rowles, H. T., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination.

- Tsoleridis, C. A., et al. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE.

- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive.

- Supporting Information for Sonogashira coupling reaction. (n.d.). The Royal Society of Chemistry.

- In vitro Antifungal Activity of a Novel Allylamine Antifungal Nanoemulsion Gel. (2018).

- Acrolein contributes strongly to antimicrobial and heterocyclic amine transformation activities of reuterin. (2016). ETH Zurich Research Collection.

- Ghannoum, M. A., & Isham, N. (2021).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 2,2,2-Trifluoroethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]

- 12. Pharmacology of the allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Allylamines Antifungal Drug Research Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 14. mdpi.com [mdpi.com]

- 15. fishersci.com [fishersci.com]

- 16. Everything You Need to Know About Allylamine by CloudSDS [cloudsds.com]

- 17. ALLYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

"Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride" CAS number

An In-depth Technical Guide to Trifluoroethylamine Hydrochloride: Synthesis, Properties, and Applications

A Note on Chemical Nomenclature

Initial searches for "Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride" did not yield a specific CAS number or dedicated literature. This nomenclature describes a tertiary amine salt. However, a closely related and widely utilized primary amine salt, 2,2,2-Trifluoroethylamine hydrochloride , is extensively documented. This guide will focus on this latter compound, a critical building block in medicinal and agricultural chemistry. It is plausible that the prop-2-en-1-yl (allyl) derivative could be synthesized from this primary amine, a potential pathway that will be discussed.

Introduction to 2,2,2-Trifluoroethylamine Hydrochloride

2,2,2-Trifluoroethylamine hydrochloride is the salt form of 2,2,2-trifluoroethylamine, a key fluorinated building block. The introduction of the trifluoromethyl group (-CF3) into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. As a result, this compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty materials.[1][2] This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 2,2,2-Trifluoroethylamine hydrochloride are summarized below. Understanding these properties is essential for its proper handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 373-88-6 | [3][4][5] |

| Molecular Formula | C₂H₄F₃N·HCl | [3][5] |

| Molecular Weight | 135.51 g/mol | [3][5] |

| IUPAC Name | 2,2,2-trifluoroethan-1-amine;hydrochloride | [3] |

| Appearance | White to light yellow crystalline powder | [5][6] |

| Melting Point | 220-222 °C (sublimes) | [4][6] |

| Solubility | Soluble in water, ethanol, and chloroform. Slightly soluble in benzene and sparingly soluble in ether. | [4][6] |

| Hygroscopicity | Hygroscopic | [5][6] |

Synthesis and Reaction Pathways

Synthesis of the Hydrochloride Salt

The hydrochloride salt is typically prepared through a straightforward acid-base reaction between the free amine, 2,2,2-trifluoroethylamine, and hydrochloric acid.

A general laboratory procedure involves dissolving 2,2,2-trifluoroethylamine in a suitable solvent, such as ethanol, and slowly adding a saturated solution of hydrochloric acid while controlling the temperature.[7] The salt then precipitates and can be isolated.

Experimental Protocol: Synthesis of 2,2,2-Trifluoroethylamine Hydrochloride [7]

-

To a three-necked flask equipped with a stirrer and dropping funnel, add 33 g of 2,2,2-trifluoroethylamine and 100 g of ethanol.

-

Cool the mixture and slowly add 35 g of a saturated hydrochloric acid solution, ensuring the temperature remains below 25°C.

-

Once the addition is complete, raise the temperature of the reaction mixture to 50°C and maintain for 1 hour.

-

Remove the solvent (ethanol) and water via distillation under reduced pressure (e.g., 0.98 MPa at 45±5°C).

-

The resulting white, powdery crystalline solid is collected. The expected yield is high, often exceeding 95%.[7]

The workflow for this synthesis is illustrated below.

Synthesis of the Parent Amine

The free amine, 2,2,2-trifluoroethylamine (CAS: 753-90-2), is an important industrial intermediate.[2][8][9] Common synthetic routes often start from trifluoroacetic acid derivatives or involve the amination of a 2,2,2-trifluoroethyl halide.[2]

Potential Synthesis of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine

While not documented, a plausible route to the initially mentioned "Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine" would involve the N-alkylation of 2,2,2-trifluoroethylamine. This would typically be achieved by reacting the primary amine with an allyl halide (e.g., allyl bromide) in the presence of a base to neutralize the HBr byproduct. The resulting secondary amine could then be converted to its hydrochloride salt.

Applications in Research and Development

The utility of 2,2,2-trifluoroethylamine hydrochloride stems from its role as a precursor to molecules with enhanced biological activity.

-

Pharmaceutical Intermediates : The parent amine is used to prepare derivatives for treating a range of conditions affecting the central nervous system, cardiovascular system, and more.[1] It is a key component in the synthesis of guanidine derivatives that act as inhibitors of gastric acid secretion and biguanide compounds for treating diabetes.[1][2]

-

Agrochemicals : It serves as an intermediate for synthesizing potent insecticides, miticides, and herbicides.[1][2]

-

Synthetic Reagents : The hydrochloride salt is used as a reagent for the derivatization of aqueous carboxylic acids into their corresponding 2,2,2-trifluoroethylamide derivatives, which can be useful for analytical purposes or subsequent transformations.[4] It has also been employed in the synthesis of arachidonylethanolamide analogs that show affinity for cannabinoid receptors (CB1 and CB2).[6]

Safety and Handling

2,2,2-Trifluoroethylamine hydrochloride is classified as a hazardous substance. Proper safety protocols are mandatory.

-

GHS Hazard Statements : The compound is designated as harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).[3]

-

Handling : Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Avoid creating dust.

-

Storage : The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5][6] Recommended storage is in a cool, dry place.

Conclusion

2,2,2-Trifluoroethylamine hydrochloride is a valuable and versatile fluorinated building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its stable, solid form makes it easier to handle than its volatile free amine parent. A thorough understanding of its properties, synthesis, and safety requirements is essential for its effective and safe utilization in research and development.

References

-

PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Xingrui Grp. (n.d.). China 2,2,2-Trifluoroethylamine Hydrochloride Manufacturers Suppliers Factory. Retrieved from [Link]

-

ChemBK. (2024). 2,2,2-Trifluoroethylamine hydrochloride. Retrieved from [Link]

-

LookChem. (n.d.). Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. Retrieved from [Link]

- Google Patents. (2016). CN105906513A - Preparation method of trifluoroethylamine.

Sources

- 1. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]

- 2. CN105906513A - Preparation method of trifluoroethylamine - Google Patents [patents.google.com]

- 3. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 2,2,2-Trifluoroethylamine Hydrochloride | 373-88-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. sfdchem.com [sfdchem.com]

- 7. 2,2,2-Trifluoroethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. 2,2,2-Trifluoroethylamine 99.5 753-90-2 [sigmaaldrich.com]

Spectroscopic Characterization of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine Hydrochloride: A Technical Guide

Introduction

Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride is a secondary amine salt incorporating two key functional moieties: a reactive allyl group and an electron-withdrawing 2,2,2-trifluoroethyl group. This unique combination makes it a valuable building block in the synthesis of novel agrochemicals, and materials. The presence of the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity, properties of keen interest in modern drug development.

A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This technical guide provides a comprehensive analysis and interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As no direct experimental spectra for this specific compound are publicly available, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to provide a robust predictive analysis for researchers in the field.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that will manifest in its spectra. The protonation of the nitrogen atom to form the hydrochloride salt will significantly impact the electronic environment of the neighboring protons and carbons.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The analysis of both ¹H and ¹³C NMR spectra will be discussed, including predicted chemical shifts, coupling constants, and the influence of the trifluoromethyl group.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a compound like this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the N-H proton signal may be exchangeable in protic solvents.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

To confirm the N-H proton, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the N-H proton will disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

-

Due to the presence of fluorine, C-F coupling will be observed.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, aiding in the definitive assignment of quaternary carbons and piecing together the molecular fragments.

-

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for the allyl and 2,2,2-trifluoroethyl groups, as well as for the proton on the nitrogen. The electron-withdrawing nature of the trifluoroethyl group and the positive charge on the nitrogen will cause a downfield shift for adjacent protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| N-H | 9.0 - 10.0 | Broad singlet | - |

| -CH₂- (Allyl) | 3.8 - 4.2 | Doublet of triplets (dt) or multiplet | ³J(H,H) ≈ 6-7 Hz |

| =CH- (Allyl) | 5.8 - 6.2 | Multiplet | - |

| =CH₂ (Allyl, cis) | 5.4 - 5.6 | Doublet of triplets (dt) or multiplet | ³J(H,H-trans) ≈ 17 Hz, ²J(H,H) ≈ 1.5 Hz, ⁴J(H,H) ≈ 1.5 Hz |

| =CH₂ (Allyl, trans) | 5.3 - 5.5 | Doublet of triplets (dt) or multiplet | ³J(H,H-cis) ≈ 10 Hz, ²J(H,H) ≈ 1.5 Hz, ⁴J(H,H) ≈ 1.5 Hz |

| -CH₂- (Trifluoroethyl) | 3.9 - 4.3 | Quartet (q) | ³J(H,F) ≈ 9-10 Hz |

Interpretation and Rationale:

-

N-H Proton: The proton attached to the positively charged nitrogen in the hydrochloride salt is expected to be significantly deshielded and will appear as a broad singlet at a downfield chemical shift, likely in the 9.0-10.0 ppm range. Its broadness is due to quadrupolar relaxation and potential chemical exchange. In a D₂O exchange experiment, this signal would disappear.

-

Allyl Group Protons:

-

The allylic -CH₂- protons are adjacent to the electron-withdrawing ammonium nitrogen, shifting them downfield to the 3.8 - 4.2 ppm region. They will be split by the adjacent vinyl proton (=CH-), appearing as a doublet, with further smaller couplings to the terminal vinyl protons (=CH₂).

-

The internal vinyl proton (=CH-) will appear as a complex multiplet in the 5.8 - 6.2 ppm range, coupled to the allylic -CH₂- protons and the two terminal vinyl protons with different cis and trans coupling constants.

-

The **terminal vinyl protons (=CH₂) are diastereotopic and will exhibit distinct signals. They will appear as multiplets in the 5.3 - 5.6 ppm range. The characteristic large trans (≈17 Hz) and cis (≈10 Hz) coupling constants to the internal vinyl proton will be observable.

-

-

2,2,2-Trifluoroethyl Group Protons: The -CH₂- protons of the trifluoroethyl group are adjacent to the ammonium nitrogen and are also coupled to the three fluorine atoms of the CF₃ group. This results in a quartet in the 3.9 - 4.3 ppm range with a typical ³J(H,F) coupling constant of 9-10 Hz. The signal is shifted downfield due to the combined electron-withdrawing effects of the nitrogen and the CF₃ group. A similar chemical shift of around 3.86 ppm is observed for the methylene protons in 2,2,2-trifluoroethylamine hydrochloride.[1]

Figure 2: Predicted ¹H NMR coupling network.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of the highly electronegative fluorine atoms will result in characteristic C-F coupling, splitting the signals of the trifluoroethyl group carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| -CH₂- (Allyl) | 48 - 52 | Singlet | - |

| =CH- (Allyl) | 128 - 132 | Singlet | - |

| =CH₂ (Allyl) | 120 - 124 | Singlet | - |

| -CH₂- (Trifluoroethyl) | 50 - 55 | Quartet (q) | ²J(C,F) ≈ 32-35 Hz |

| -CF₃ (Trifluoroethyl) | 123 - 127 | Quartet (q) | ¹J(C,F) ≈ 275-280 Hz |

Interpretation and Rationale:

-

Allyl Group Carbons:

-

The allylic -CH₂- carbon , being attached to the nitrogen, will be in the 48-52 ppm range.

-

The vinyl carbons (=CH- and =CH₂) will appear in the typical alkene region, around 128-132 ppm and 120-124 ppm, respectively.

-

-

2,2,2-Trifluoroethyl Group Carbons:

-

The -CH₂- carbon is directly attached to the nitrogen and is two bonds away from the fluorine atoms. It is expected to appear as a quartet in the 50-55 ppm range due to ²J(C,F) coupling, with a coupling constant of approximately 32-35 Hz.[2]

-

The -CF₃ carbon will be significantly deshielded and will also appear as a quartet due to the large one-bond ¹J(C,F) coupling, which is typically around 275-280 Hz.[3] Its chemical shift is expected in the 123-127 ppm region.[2] It is important to note that due to the large coupling constant and the division of the signal into a quartet, the individual peaks of the CF₃ carbon signal may be of low intensity and could be mistaken for noise if the signal-to-noise ratio is low.[4]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying key functional groups present in the molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum of the solid hydrochloride salt can be obtained using either a KBr pellet or Attenuated Total Reflectance (ATR).

-

KBr Pellet: Grind a small amount of the sample with dry KBr powder and press into a thin, transparent disk.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 2700 | N⁺-H stretch (ammonium salt) | Strong, broad |

| 3100 - 3000 | =C-H stretch (alkene) | Medium |

| 2980 - 2850 | C-H stretch (alkane) | Medium |

| ~1645 | C=C stretch (alkene) | Medium, sharp |

| 1600 - 1500 | N⁺-H bend (ammonium salt) | Medium, broad |

| 1300 - 1100 | C-F stretch | Strong |

| 1250 - 1020 | C-N stretch | Medium |

| ~990 and ~920 | =C-H bend (out-of-plane) | Strong |

Interpretation and Rationale:

-

N⁺-H Vibrations: The most prominent feature for the hydrochloride salt will be the strong, broad absorption band in the 3100-2700 cm⁻¹ region, characteristic of the N⁺-H stretching vibration in a secondary ammonium salt. A broad bending vibration for the N⁺-H bond is also expected around 1600-1500 cm⁻¹.

-

Allyl Group Vibrations: The C=C stretching of the allyl group will give a sharp, medium-intensity band around 1645 cm⁻¹. The vinyl =C-H stretching will appear just above 3000 cm⁻¹, and the strong out-of-plane =C-H bending vibrations will be visible around 990 cm⁻¹ and 920 cm⁻¹.

-

C-F Vibrations: The C-F stretching vibrations of the trifluoroethyl group will result in one or more strong absorption bands in the 1300-1100 cm⁻¹ region.

-

C-H and C-N Vibrations: The aliphatic C-H stretching of the CH₂ groups will be observed in the 2980-2850 cm⁻¹ range. The C-N stretching vibration is expected to be in the 1250-1020 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for structural confirmation. For the hydrochloride salt, analysis is typically performed on the free amine after in-source deprotonation.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC) or liquid chromatograph (LC) inlet.

-

Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a prominent protonated molecular ion of the free amine.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Fragmentation

The mass spectrum of the free amine, Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine (C₅H₈F₃N, MW ≈ 139.12), is predicted to show the following key fragmentation pathways:

-

Molecular Ion (M⁺˙): A molecular ion peak at m/z 139 is expected, although it may be of low intensity in EI-MS due to the facile fragmentation of amines.

-

Alpha-Cleavage: This is the most characteristic fragmentation pathway for amines. Cleavage of the C-C bond adjacent to the nitrogen atom will lead to resonance-stabilized iminium ions.

-

Loss of an ethyl radical (-•CH₂CF₃): This would result in a fragment at m/z 54, corresponding to the [CH₂=CH-CH=N⁺H₂] ion. This is likely to be a prominent peak.

-

Loss of a vinyl radical (-•CH=CH₂): This would lead to a fragment at m/z 112, corresponding to the [CH₃-N⁺H=CH₂CF₃] ion.

-

-

Loss of CF₃: Fragmentation involving the loss of a trifluoromethyl radical (•CF₃) from the molecular ion would give a peak at m/z 70.

Figure 3: Predicted major fragmentation pathways.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive analysis of the expected spectral data based on the known effects of the allyl, 2,2,2-trifluoroethyl, and secondary ammonium hydrochloride functionalities. The key identifying features include the characteristic signals of the allyl group and the quartet from the trifluoroethyl methylene protons in the ¹H NMR spectrum, the large C-F coupling constants in the ¹³C NMR spectrum, the broad N⁺-H stretch in the IR spectrum, and the alpha-cleavage fragmentation pattern in the mass spectrum. This comprehensive guide serves as a valuable resource for researchers working with this and structurally related compounds, facilitating accurate identification and characterization in their synthetic endeavors.

References

-

Supporting Information for "Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines with 2,2,2-Trifluoroethylamine Hydrochloride". The Royal Society of Chemistry. [Link]

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

What is the coupling constant for CF3 carbon in 13C-NMR? ResearchGate. [Link]

-

13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. ResearchGate. [Link]

-

Allyldiethylamine. NIST WebBook. [Link]

-

2,2,2-Trifluoroethylamine hydrochloride. PubChem. [Link]

-

Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. [Link]

-

2,2,2-Trifluoroethylamine. NIST WebBook. [Link]

-

¹³C NMR of D,L‐lysine (bottom) and Nϵ‐(2,2,2‐trifluoroethyl)‐D,L‐lysine. ResearchGate. [Link]

-

Synthesis, spectral characteristics, and molecular structure of N-(2,2,2-trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Sciforum. [Link]

-

Is CF3 not visible in 13C NMR? Reddit. [Link]

-

13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. [Link]

-

BIS-(2,2,2-TRIFLUOROETHYL)-AMINE. SpectraBase. [Link]

-

Synthesis and Spectral Characterization of N-(2,2,2-Trichloro-1-Thioureidoethyl)Carboxamides and 2-(1-Carboxamido-2,2,2-Trichloroethyl)Isothiouronium Chlorides. MDPI. [Link]

-

Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Publishing. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride, a molecule of interest in pharmaceutical and chemical research. In the absence of extensive empirical data for this specific compound, this document synthesizes information from structurally related analogues, such as allylamine and 2,2,2-trifluoroethylamine hydrochloride, and integrates established principles from regulatory guidelines, including those from the International Council for Harmonisation (ICH). The guide is designed for researchers, scientists, and drug development professionals, offering a robust, scientifically-grounded approach to predicting and experimentally determining the critical physicochemical properties of this hydrochloride salt. It details methodologies for solubility assessment across various solvents and pH conditions, and outlines a comprehensive stability testing program, including forced degradation studies, to elucidate potential degradation pathways and establish a stable shelf-life.

Introduction: Rationale and Physicochemical Context

This compound is a substituted amine salt incorporating both an allyl group, known for its reactivity, and a trifluoroethyl moiety, which can significantly influence properties like lipophilicity and metabolic stability.[1][2] The hydrochloride salt form is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of basic parent compounds.[3][4] Understanding the solubility and stability of this specific salt is paramount for its potential applications, guiding formulation development, storage conditions, and ensuring its quality and efficacy over time.

This guide provides a predictive and methodological framework. The experimental choices detailed herein are grounded in established scientific principles and regulatory expectations for the characterization of new chemical entities.

Predicted Physicochemical Properties

Based on its constituent functional groups, the following properties for this compound can be anticipated:

| Property | Predicted Characteristic | Rationale |

| Physical State | White to off-white crystalline solid. | Typical for amine hydrochloride salts at room temperature.[5] |

| Aqueous Solubility | High. | The hydrochloride salt form enhances ionization and promotes solvation in water.[3][5] The presence of the trifluoromethyl group may slightly decrease aqueous solubility compared to a non-fluorinated analogue. |

| Solubility in Organic Solvents | Soluble in polar protic solvents (e.g., ethanol, methanol), sparingly soluble to insoluble in non-polar solvents (e.g., hexane, toluene). | The ionic nature of the salt dominates its solubility profile.[6][7] |

| Hygroscopicity | Likely to be hygroscopic. | Amine hydrochloride salts often have an affinity for atmospheric moisture.[6] |

| pKa | Estimated in the range of 8-10 for the protonated amine. | The electron-withdrawing trifluoroethyl group will likely lower the pKa compared to a simple alkylamine. |

Comprehensive Solubility Profiling

A thorough understanding of the solubility profile is critical for any downstream application. The following sections outline a systematic approach to experimentally determine the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining equilibrium solubility.

Experimental Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, propylene glycol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.[8][9][10]

-

Data Reporting: Express solubility in mg/mL or mol/L.

pH-Solubility Profile

The solubility of an amine hydrochloride salt is highly dependent on the pH of the medium.[11]

Experimental Protocol:

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Solubility Determination: Perform the shake-flask method as described in section 2.1 using the prepared buffers as the dissolution media.

-

Data Analysis: Plot the measured solubility as a function of pH. This profile is crucial for predicting in vivo dissolution and absorption. It is expected that the solubility will be higher at lower pH values where the compound exists predominantly in its protonated, more soluble form. A decrease in solubility may be observed at higher pH values as the free base precipitates.[11]

Logical Flow for Solubility Assessment:

Caption: Workflow for Comprehensive Solubility Profiling.

Stability Assessment and Degradation Pathway Elucidation

Stability testing is essential to determine the shelf-life of the compound and to identify potential degradation products that could impact safety and efficacy. The approach should be aligned with ICH guidelines Q1A(R2).[12][13][14]

Long-Term and Accelerated Stability Studies

These studies evaluate the stability of the compound under defined storage conditions over time.

Experimental Protocol:

-

Sample Preparation: Store accurately weighed samples of this compound in appropriate containers that are inert and prevent moisture ingress.

-

Storage Conditions: Place the samples in stability chambers maintained at the following ICH-recommended conditions[13][14][15]:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[13]

-

Analysis: At each time point, analyze the samples for:

-

Appearance (color, physical state)

-

Assay (potency) of the active substance

-

Degradation products (quantification and identification where possible)

-

Moisture content

-

Forced Degradation (Stress) Studies

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify likely degradation products and pathways.[16][17][18] This information is crucial for developing stability-indicating analytical methods.

Experimental Conditions:

-

Acidic Hydrolysis: Treat a solution of the compound (e.g., 1 mg/mL) with 0.1 M to 1 M hydrochloric acid at room temperature and elevated temperature (e.g., 60 °C).[16][17]

-

Basic Hydrolysis: Treat a solution of the compound with 0.1 M to 1 M sodium hydroxide at room temperature and elevated temperature.[16][17]

-

Oxidative Degradation: Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[16][18] The allylic position may be susceptible to oxidation.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C).

-

Photostability: Expose the solid compound and its solution to a combination of UV and visible light as per ICH Q1B guidelines.[14]

Analysis of Stressed Samples:

The primary analytical technique for analyzing stressed samples is typically a stability-indicating HPLC method. This method should be capable of separating the parent compound from all process-related impurities and degradation products. Mass spectrometry (LC-MS) is invaluable for the structural elucidation of unknown degradants.

Logical Framework for Stability Testing:

Caption: Integrated Stability Testing Program.

Analytical Methodologies

Robust analytical methods are the cornerstone of accurate solubility and stability assessments.

Quantification of this compound

A reverse-phase HPLC method with UV detection is generally suitable for the quantification of small organic molecules.

Typical HPLC Method Parameters:

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and a buffered aqueous phase (e.g., 0.1% Trifluoroacetic Acid or a phosphate buffer) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | To be determined by UV scan (likely in the range of 200-220 nm due to the lack of a strong chromophore) |

| Injection Volume | 10 µL |

Alternatively, given the potential volatility of the free base, Gas Chromatography with a Flame Ionization Detector (GC-FID) could be explored, particularly for quantifying related impurities like allylamine.[8][9][10]

Summary and Forward Outlook

This guide has outlined a comprehensive, scientifically-driven approach for the characterization of the solubility and stability of this compound. By leveraging data from analogous structures and adhering to established regulatory guidelines, researchers can systematically generate the critical data package required for the advancement of this compound in their respective fields. The experimental protocols provided herein serve as a robust starting point, which should be further refined based on the empirical data generated. A thorough understanding of these fundamental physicochemical properties is an indispensable step in the journey of any new chemical entity from the laboratory to its final application.

References

- Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC - NIH. (n.d.).

- Forced Degradation Studies - MedCrave online. (2016, December 14).

- Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - MDPI. (n.d.).

- ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency.

- Trifluoroethylamine Hydrochloride - Solubility of Things. (n.d.).

- Q1A(R2) Guideline - ICH. (n.d.).

- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.).

- (PDF) Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - ResearchGate. (2025, August 6).

- An In-depth Technical Guide to the Solubility Profile of 5-(Chloromethyl)-2-methylpyrimidin-4-amine Hydrochloride - Benchchem. (n.d.).

- Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).

- China 2,2,2-Trifluoroethylamine Hydrochloride Manufacturers Suppliers Factory - Low Price. (n.d.).

- ICH Stability Testing Guidelines (Q1 Series) - Pharmaacademias. (2025, October 18).

- Ich Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd. (n.d.).

- 2,2,2-Trifluoroethylamine hydrochloride - ChemBK. (2024, April 10).

- 2,2,2-Trifluoroethylamine Hydrochloride | 373-88-6 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

- Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. (n.d.).

- CAS 373-88-6: 2,2,2-Trifluoroethylamine hydrochloride - CymitQuimica. (n.d.).

- Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC - NIH. (n.d.).

- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. (n.d.).

Sources

- 1. CAS 373-88-6: 2,2,2-Trifluoroethylamine hydrochloride [cymitquimica.com]

- 2. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. sfdchem.com [sfdchem.com]

- 7. chembk.com [chembk.com]

- 8. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

- 14. pharmaacademias.com [pharmaacademias.com]

- 15. scribd.com [scribd.com]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride

Abstract

This technical guide delineates the proposed mechanism of action for the novel compound, Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride. By dissecting its structural components—the allylamine core and the 2,2,2-trifluoroethyl substituent—we present a scientifically-grounded hypothesis centered on the inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's anticipated pharmacodynamics, the strategic rationale for its chemical design, and robust experimental protocols for the validation of its biological activity.

Introduction and Rationale for Molecular Design

This compound is a synthetic compound belonging to the allylamine class. The therapeutic potential of allylamine derivatives has been well-established, with prominent members of this class, such as terbinafine and naftifine, being potent antifungal agents.[1][2] The core directive in designing this particular molecule is to leverage the known antifungal activity of the allylamine scaffold while enhancing its pharmacological properties through strategic fluorination.

The molecule's structure consists of two key moieties:

-

The Prop-2-en-1-yl (allyl) group linked to a tertiary amine: This is the defining feature of the allylamine class, which is known to be a prerequisite for antifungal activity.[3]

-

The 2,2,2-trifluoroethyl group: The incorporation of a trifluoromethyl (-CF3) group is a widely utilized strategy in modern medicinal chemistry to improve a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][4][5]

This guide will explore the synergistic effect of these two components, proposing a primary mechanism of action and outlining the anticipated benefits conferred by the trifluoroethyl substitution.

Proposed Primary Mechanism of Action: Inhibition of Squalene Epoxidase

The principal mechanism of action for allylamine antifungals is the highly specific, non-competitive inhibition of the enzyme squalene epoxidase (also known as squalene monooxygenase).[6][7] This enzyme is a crucial component of the fungal sterol biosynthesis pathway, catalyzing the conversion of squalene to 2,3-oxidosqualene, a precursor to lanosterol and ultimately ergosterol.[8][9]

Ergosterol is an essential component of the fungal cell membrane, where it regulates fluidity, permeability, and the function of membrane-bound proteins.[6] The inhibition of squalene epoxidase leads to two critical downstream effects that contribute to the fungicidal activity of allylamines:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[6]

-

Accumulation of Squalene: The blockage of the metabolic pathway results in the intracellular accumulation of squalene, which at high concentrations is cytotoxic to the fungal cell.[8]

The allylamine class of compounds demonstrates a high degree of selectivity for the fungal squalene epoxidase over its mammalian counterpart, which is a key factor in their favorable safety profile.[2] We hypothesize that this compound will exhibit this same primary mechanism of action.

Caption: Proposed mechanism of action via squalene epoxidase inhibition.

The Role of the 2,2,2-Trifluoroethyl Group: Enhancing Pharmacological Properties

The introduction of the trifluoromethyl group is a deliberate design choice aimed at optimizing the drug-like properties of the parent allylamine structure.[6] The trifluoromethyl group is a potent electron-withdrawing substituent that can significantly influence a molecule's physicochemical properties.[1]

Anticipated benefits of trifluoroethylation:

| Property | Anticipated Effect | Rationale |

| Metabolic Stability | Increased | The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[4] |

| Lipophilicity | Increased | Fluorine is highly lipophilic, which can enhance the compound's ability to permeate cell membranes, potentially leading to better tissue distribution.[4] |

| Binding Affinity | Potentially Increased | The steric bulk and electronic properties of the trifluoromethyl group can lead to more favorable interactions within the binding pocket of squalene epoxidase.[6] |

| Selectivity | Potentially Increased | The unique electronic nature of the trifluoromethyl group may contribute to a higher affinity for the fungal enzyme over the mammalian isoform.[1] |

Studies on other allylamine derivatives have shown that substitutions on the naphthalene ring system with fluorine can enhance activity against certain yeasts.[10] This provides a precedent for the beneficial effects of fluorination on this class of compounds.

Anticipated Pharmacokinetics

Based on the known pharmacokinetic profile of terbinafine, a structurally related allylamine, we can anticipate the following properties for this compound[2][8][11]:

-

Absorption: Likely to be well-absorbed after oral administration, with absorption potentially enhanced by a high-fat meal.[8]

-

Distribution: Expected to be highly lipophilic and protein-bound, leading to accumulation in adipose tissue, skin, and nails.[11]

-

Metabolism: While the trifluoromethyl group is expected to increase metabolic stability, the rest of the molecule will likely undergo biotransformation in the liver. Terbinafine has minimal impact on the cytochrome P450 system, which may also be the case for this compound.[11][12]

-

Excretion: Metabolites are anticipated to be excreted primarily in the urine.

Key Experimental Protocols

To validate the proposed mechanism of action, the following experimental workflows are recommended.

Squalene Epoxidase Inhibition Assay (In Vitro)

This assay will determine the inhibitory potency of the compound against fungal and mammalian squalene epoxidase.

Objective: To determine the IC50 value of this compound for squalene epoxidase.

Materials:

-

Purified recombinant fungal (e.g., from Saccharomyces cerevisiae) and human squalene epoxidase.[13]

-

Squalene (substrate)

-

NADPH (cofactor)

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)[14]

-

This compound

-

96-well UV-transparent microplates

-

Spectrophotometer

Protocol:

-

Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, squalene epoxidase, and the test compound at various concentrations.

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding squalene and NADPH to each well.

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm (due to NADPH consumption) over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[15][16]

Caption: Workflow for the in vitro squalene epoxidase inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

This assay will determine the lowest concentration of the compound that inhibits the visible growth of a fungus.

Objective: To assess the antifungal activity of this compound against a panel of pathogenic fungi.

Protocol:

This should be performed according to the standards of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution assays.

Conclusion

The structural design of this compound is based on sound medicinal chemistry principles, combining a known pharmacophore (the allylamine group) with a functional group known to enhance drug-like properties (the trifluoromethyl group). The primary mechanism of action is hypothesized to be the inhibition of squalene epoxidase, leading to a potent and selective antifungal effect. The experimental protocols outlined in this guide provide a clear path to validating this hypothesis and characterizing the compound's therapeutic potential.

References

- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC.

- Trifluoromethyl group. (n.d.). Wikipedia.

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. (2025). Benchchem.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.